4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
Overview
Description
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of chlorine, sulfur, and methyl groups attached to the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Scientific Research Applications
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Based on the structure and known activities of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given its potential anticancer activity, it may influence pathways related to cell cycle regulation, apoptosis, and dna repair .
Result of Action
Similar compounds have demonstrated anticancer activity, suggesting that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chlorophenyl thiol with 4-chloro-6-methylthio-2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the sulfur groups to thiols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or thiol-containing derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(methylthio)-2-(methylsulfanyl)pyrimidine
- 4-Chloro-6-(phenylthio)-2-(methylsulfanyl)pyrimidine
- 4-Chloro-6-(4-methylphenylthio)-2-(methylsulfanyl)pyrimidine
Uniqueness
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is unique due to the presence of both chlorine and sulfur atoms, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)sulfanyl-2-methylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S2/c1-16-11-14-9(13)6-10(15-11)17-8-4-2-7(12)3-5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGLLXCWYPYCQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192768 | |
Record name | 4-Chloro-6-[(4-chlorophenyl)thio]-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-71-9 | |
Record name | 4-Chloro-6-[(4-chlorophenyl)thio]-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339017-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-[(4-chlorophenyl)thio]-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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